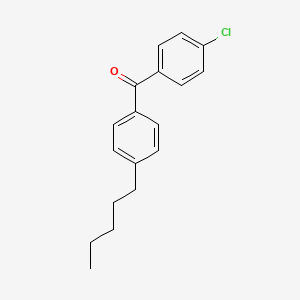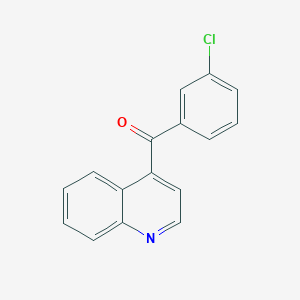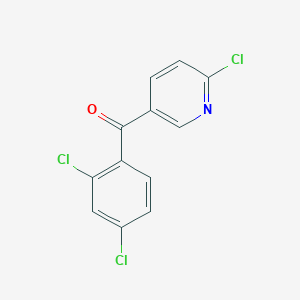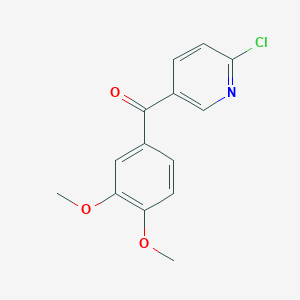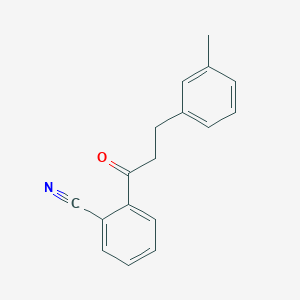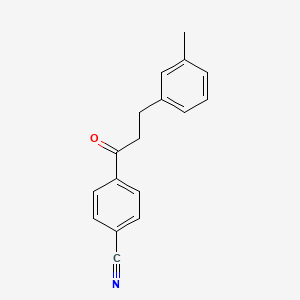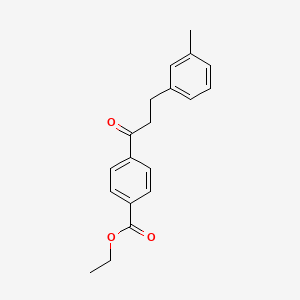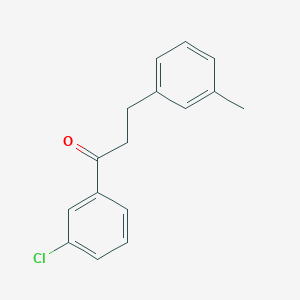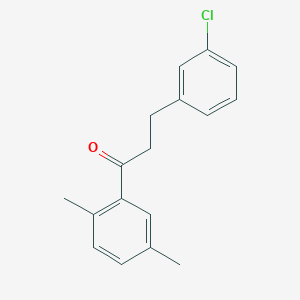
3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone
Übersicht
Beschreibung
The compound "3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone" is a chemical entity that can be associated with various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their properties, which can be useful for understanding the context in which such a compound might be studied.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their anti-tumor activities . Although the target compound is not explicitly mentioned, the synthesis of similar structures typically involves the formation of intermediates, which are then further reacted with appropriate reagents to introduce additional functional groups or to form complexes with metals.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone" can be characterized using various analytical techniques. For example, the metal complexes mentioned in the first paper were characterized using FTIR, ICP-AES, and magnetic susceptibility . These techniques help in understanding the bonding and electronic properties of the molecules, which are crucial for their reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of chlorophenyl and dimethylpropiophenone derivatives can be inferred from the reactions they undergo. For instance, the synthesis of (Z)-1,3-enynes and related structures from trichloropropyl-1-triphenylphosphorane indicates that these compounds can participate in reactions to form complex olefins . This suggests that "3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone" may also undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For example, the presence of halogen substituents can affect the selectivity of reactions, as seen in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . Additionally, the photophysical properties of 2,5-dimethylphenacyl esters suggest that substituents on the phenyl ring can significantly alter the behavior of these compounds under light irradiation . These insights can be extrapolated to understand how the chlorophenyl and dimethyl groups in "3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone" might influence its properties.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation , suggesting that 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone may have similar targets.
Mode of Action
CCCP acts as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally . Given the structural similarity, it is plausible that 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone may have a similar mode of action.
Biochemical Pathways
The primary biochemical pathway affected by CCCP is oxidative phosphorylation . By uncoupling the proton gradient, CCCP disrupts the electron transport chain, which can lead to a decrease in ATP production . This could potentially lead to cellular energy depletion and subsequent cell death .
Pharmacokinetics
Similar compounds such as cccp are known to have a significant hepatic first-pass effect , which could impact the bioavailability of 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone.
Result of Action
The result of CCCP’s action is the gradual destruction of living cells and death of the organism . It is also known to induce aneugenic effects in primary human fibroblasts, suggesting a possible link between mitochondrial dysfunction and chromosomal loss . Given the structural similarity, 3-(3-Chlorophenyl)-2’,5’-dimethylpropiophenone may have similar effects.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFWAPCWCXSSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644432 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2',5'-dimethylpropiophenone | |
CAS RN |
898787-07-0 | |
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




